molecular formula C19H12N2O6 B5338479 1-(4-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one

1-(4-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one

Cat. No.: B5338479
M. Wt: 364.3 g/mol
InChI Key: PDYOIWAZLPNVGD-CSKARUKUSA-N
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Description

1-(4-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, commonly known as NPD, is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder that is used in various scientific research applications.

Mechanism of Action

The mechanism of action of NPD involves its ability to inhibit the activity of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that play a role in inflammation. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
NPD has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are involved in oxidative stress. NPD has also been shown to induce apoptosis, which is a programmed cell death process that is important for the elimination of damaged cells.

Advantages and Limitations for Lab Experiments

NPD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that possess similar properties. However, NPD has some limitations for lab experiments. It has low solubility in water, which limits its use in aqueous solutions. It also has a short half-life, which limits its use in in vivo studies.

Future Directions

There are several future directions for the study of NPD. One direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its potential use as an anti-inflammatory and antioxidant agent in various disease models. Additionally, the development of novel NPD derivatives may lead to compounds with improved properties and efficacy. Finally, the use of NPD in combination with other compounds may lead to synergistic effects that enhance its therapeutic potential.
Conclusion:
In conclusion, NPD is a chemical compound that possesses various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of NPD has the potential to lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of NPD can be achieved through the Claisen-Schmidt condensation reaction between 4-nitrobenzaldehyde and 3-nitroacetophenone in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol. The resulting product is purified through recrystallization.

Scientific Research Applications

NPD has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

(E)-1-(4-nitrophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O6/c22-18(13-4-6-15(7-5-13)20(23)24)10-8-17-9-11-19(27-17)14-2-1-3-16(12-14)21(25)26/h1-12H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYOIWAZLPNVGD-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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